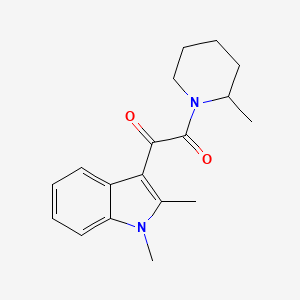![molecular formula C14H13N5S B2984787 4-[2-(4-Toluidino)-1,3-thiazol-5-yl]-2-pyrimidinamine CAS No. 1210841-91-0](/img/structure/B2984787.png)
4-[2-(4-Toluidino)-1,3-thiazol-5-yl]-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A series of new 3-(4-(p-toluidino)thiazol-2-yl)-2-phenylthiazolidin-4-one derivatives were synthesized from novel schiff base of 2-((4-(p-toluidino)thiazol-2-ylimino)methyl)phenol with thioglycolic acid in the presence of anhydrous zinc chloride . The chemical structures of these compounds were confirmed by various physic-chemical methods .科学的研究の応用
Cyclin-Dependent Kinase Inhibition
Research on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, including compounds structurally related to 4-[2-(4-Toluidino)-1,3-thiazol-5-yl]-2-pyrimidinamine, reveals their potent inhibitory effects on cyclin-dependent kinase-2 (CDK2). These compounds, identified through virtual screening and optimized through structure-activity relationships (SARs) and X-ray crystallography, have shown significant potency in inhibiting CDK2, a crucial enzyme in cell cycle regulation. The inhibition of CDK2 and CDK9 by these compounds correlates with antiproliferative and proapoptotic effects in cellular models, indicating their potential in cancer therapy (Wang et al., 2004).
Structural Insights and Drug Design
The structural analysis and synthesis of thiazolo[4,5-d]pyrimidines and their derivatives have been extensively studied due to their structural resemblance to purines and their significance in medicinal chemistry. These compounds have been developed and utilized to design novel therapeutics across a broad range of pharmacological activities. The structural insights gained from these studies aid in the rational design of new drugs with enhanced efficacy and specificity (Kuppast & Fahmy, 2016).
Plant Growth Regulation
Interestingly, derivatives of pyrimidine, such as this compound, have been explored for their role in plant growth regulation. These compounds, acting as plant growth retardants, provide valuable insights into the regulation of terpenoid metabolism in plants, showing relationships to cell division, cell elongation, and senescence. This application demonstrates the compound's potential beyond pharmaceuticals, extending to agriculture and horticulture (Grossmann, 1990).
特性
IUPAC Name |
5-(2-aminopyrimidin-4-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5S/c1-9-2-4-10(5-3-9)18-14-17-8-12(20-14)11-6-7-16-13(15)19-11/h2-8H,1H3,(H,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFYEUMPGIBRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(S2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

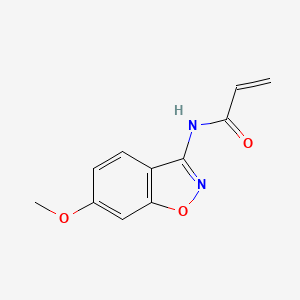

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2984711.png)
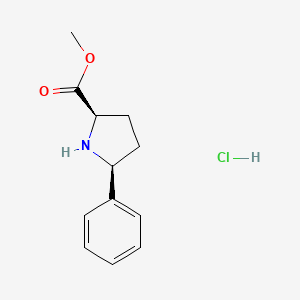

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2984717.png)

![2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione](/img/structure/B2984720.png)

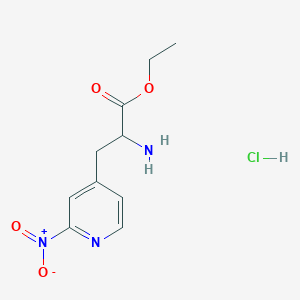
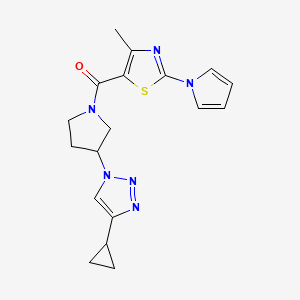
![[1-(2-Methoxyethyl)benzimidazol-2-yl]methanol](/img/structure/B2984725.png)
